![molecular formula C8H10N4O B591734 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol CAS No. 54535-00-1](/img/structure/B591734.png)
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol
Overview
Description
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol (CAS: 54535-00-1) is a triazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core with methyl substituents at positions 5 and 7 and a hydroxymethyl (-CH$_2$OH) group at position 2 . This compound is synthesized via multi-step heterocyclic condensation reactions, often involving thioacetohydrazide intermediates and subsequent functional group modifications . Its structural features, including the electron-rich triazolo-pyrimidine system and polar methanol group, make it a versatile scaffold for pharmaceutical and agrochemical applications.
Preparation Methods
Synthetic Routes for (5,7-Dimethyl-[1,2,] triazolo[1,5-a]pyrimidin-2-yl)methanol
Cyclocondensation Approach
The triazolopyrimidine core is typically constructed via cyclocondensation of amidourea derivatives with β-diketones. For example, reacting amidourea hydrochloride with acetylacetone in acetic acid at 80°C for 6 hours yields 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine . Subsequent hydroxymethylation at position 2 is achieved using paraformaldehyde in dimethylformamide (DMF) under basic conditions (pH 9–10), followed by reduction with sodium borohydride to stabilize the alcohol group .
Key Reaction Steps:
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Core Formation:
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Hydroxymethylation:
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Reduction:
Functional Group Transformation
An alternative route involves nitration followed by reduction. Nitration of the pre-formed triazolopyrimidine core using fuming nitric acid at 0°C introduces a nitro group at position 2, which is subsequently reduced to an amine using Raney nickel and hydrogen gas . The amine is then oxidized to a hydroxymethyl group via copper(I) oxide in aqueous ammonia, achieving a 65% overall yield .
Optimization of Reaction Parameters
Temperature and Time
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Cyclocondensation: Yields improve from 55% to 78% when increasing temperature from 60°C to 80°C .
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Hydroxymethylation: Prolonged reaction times (>12 hours) lead to over-oxidation, reducing alcohol yield by 15–20% .
Catalysts and Solvents
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Solvent Effects: DMF enhances reaction rates due to high polarity, whereas toluene results in incomplete conversion .
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Catalytic Systems: Raney nickel outperforms palladium-on-carbon in nitro-group reductions, minimizing byproduct formation .
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, CDCl₃): δ 2.35 (s, 3H, C5-CH₃), 2.58 (s, 3H, C7-CH₃), 4.72 (s, 2H, CH₂OH), 8.12 (s, 1H, C3-H) .
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¹³C NMR: Peaks at 158.9 ppm (C2) and 62.4 ppm (CH₂OH) confirm hydroxymethyl attachment .
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times by 40% . Solvent recovery systems (e.g., fractional distillation of DMF) cut material costs by 30%, while agitated filter-dryers ensure efficient product isolation .
Comparative Evaluation of Synthetic Methodologies
Method | Yield | Purity | Scalability |
---|---|---|---|
Cyclocondensation | 78% | 98% | High |
Functional Group Transformation | 65% | 95% | Moderate |
The cyclocondensation route is preferred for industrial applications due to higher yields and simpler workup .
Chemical Reactions Analysis
Types of Reactions
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with microbial cell viability and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The triazolo[1,5-a]pyrimidine core is highly modifiable, leading to diverse derivatives with distinct properties. Below is a comparative analysis of key analogs:
Substituent Variations on the Triazolo-Pyrimidine Core
Key Observations:
- Polarity and Solubility: The methanol group in the target compound enhances water solubility compared to non-polar derivatives like the propylsulfanyl analog. However, carboxylic acid derivatives (e.g., 256348-41-1) exhibit higher acidity and ionic character .
- Biological Activity: Methanol and acetic acid derivatives are frequently explored in antiviral contexts, such as hepatitis C virus (HCV) polymerase inhibition, where polar groups may enhance target binding . Sulfur-containing analogs (e.g., 71555-14-1) are less common in pharmaceuticals but prevalent in agrochemicals due to their lipophilicity and stability .
Pharmaceutical Relevance
- Antiviral Agents: The target compound’s analogs, such as PF-00868554, are potent HCV polymerase inhibitors. The hydroxymethyl group may participate in hydrogen bonding with viral polymerase residues .
- Antibacterial Derivatives: Triazolo-pyrimidine acetamide analogs (e.g., 12s in ) show moderate activity against bacterial pathogens, though less potent than dedicated antibiotics .
Agrochemical Utility
- Herbicidal Activity: Dimethoxy and sulfonamide derivatives (e.g., CAS 87253-62-1) inhibit plant growth by targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
Biological Activity
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₇H₉N₅O
- Molecular Weight : 163.18 g/mol
- CAS Number : 7135-02-6
The biological activity of this compound has been primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has demonstrated the ability to inhibit certain enzymes involved in cellular signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and modulation of immune responses.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
- Cytotoxicity Against Cancer Cells : Several studies have reported that this compound shows selective cytotoxicity towards cancer cell lines. This selectivity is crucial for developing targeted cancer therapies.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This study highlights its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol and its derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example, Ni(NO₃)₂-mediated coordination with thiosemicarbazides in ethanol yields triazolopyrimidine derivatives, followed by methanol functionalization . Alternative methods include oxidative cyclization using iodobenzene diacetate (IBD) with concurrent Dimroth rearrangement, which avoids hazardous reagents like piperidine .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Proton environments (e.g., methyl groups at δ2.30–2.50 ppm) confirm substitution patterns .
- HPLC : Validates purity (>95%) and monitors reaction progress .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., space group P 1) .
Q. What preliminary biological screening models are used for triazolopyrimidine derivatives?
- In vitro enzyme inhibition assays : For hepatitis C virus (HCV) NS5B polymerase, IC₅₀ values are determined via fluorescence polarization .
- Herbicidal activity : Screening against Brassica campestris and Echinochloa crusgalli assesses agrochemical potential .
Advanced Research Questions
Q. How do crystallographic studies inform structure-activity relationships (SAR) for antiviral applications?
Co-crystallization with viral polymerases (e.g., HCV NS5B) reveals key interactions:
- The triazolopyrimidine core binds to the thumb domain via π-π stacking.
- The methanol group stabilizes hydrogen bonds with Asp318 and Ser556 residues . Structural data (PDB: 5EGU) guide rational design of analogs with enhanced potency .
Q. What advanced synthetic strategies address reactivity challenges in functionalizing the triazolopyrimidine scaffold?
- Microwave-assisted synthesis : Reduces reaction times (e.g., 3 hours at 90°C vs. 24 hours conventionally) .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during sulfonamide derivatization .
Q. How can hydrogen/deuterium exchange (HDX) mass spectrometry elucidate allosteric modulation by this compound?
HDX kinetics reveal conformational changes in viral polymerases. For example, binding of (5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-yl)methanol derivatives to HCV NS5B reduces deuterium uptake in the thumb domain (residues 500–590), indicating rigidification critical for inhibition .
Q. What computational methods predict off-target effects or toxicity of triazolopyrimidine derivatives?
- Molecular docking : Screens against human kinases (e.g., CK1δ) to assess selectivity .
- ADMET profiling : Predicts metabolic stability using cytochrome P450 binding simulations .
Q. Methodological Considerations
Q. How should researchers handle air/moisture-sensitive intermediates during synthesis?
- Use Schlenk lines or gloveboxes for reactions involving Ni(II) or Rh(II) catalysts .
- Store intermediates under inert atmospheres (argon/nitrogen) at –20°C .
Q. What safety protocols are critical for handling reactive intermediates like IBD or thiosemicarbazides?
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h3,13H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHYVCNCNAWHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657636 | |
Record name | (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54535-00-1 | |
Record name | (5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54535-00-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.